Nilotinib, known chemically as 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide, is a selective tyrosine kinase inhibitor []. It was developed as a second-generation tyrosine kinase inhibitor with enhanced potency and selectivity against BCR-ABL, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. Nilotinib is also being investigated for its potential therapeutic effects in other diseases involving dysregulated tyrosine kinase activity, such as gastrointestinal stromal tumors and Parkinson's disease [, , ].
Nilotinib is an aminopyrimidine derivative that binds to the ATP-binding site of the BCR-ABL protein []. Molecular docking studies have shown that the improved antiplatelet activity of a specific Nilotinib analog is attributed to the number and strength of hydrogen bonds formed within its structure [].
Nilotinib exerts its therapeutic effects by selectively inhibiting the tyrosine kinase activity of BCR-ABL [, ]. This inhibition prevents the phosphorylation of downstream signaling proteins, blocking the aberrant signaling pathways that drive the growth and survival of leukemic cells [, ]. Nilotinib is more potent than imatinib, the first-generation tyrosine kinase inhibitor, and is effective against many imatinib-resistant BCR-ABL mutants [, , ].
The solubility of Nilotinib is pH-dependent, exhibiting lower solubility at higher pH levels []. This property was investigated in a study evaluating the impact of esomeprazole, a proton pump inhibitor that increases gastric pH, on the oral absorption and pharmacokinetics of Nilotinib []. The study revealed a modest reduction in Nilotinib absorption when co-administered with esomeprazole [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: